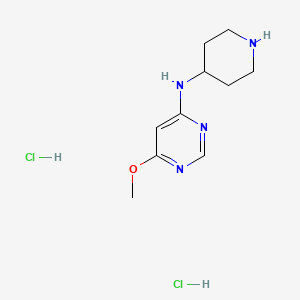6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
CAS No.: 1713160-69-0
Cat. No.: VC6736703
Molecular Formula: C10H18Cl2N4O
Molecular Weight: 281.18
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1713160-69-0 |
|---|---|
| Molecular Formula | C10H18Cl2N4O |
| Molecular Weight | 281.18 |
| IUPAC Name | 6-methoxy-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C10H16N4O.2ClH/c1-15-10-6-9(12-7-13-10)14-8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H |
| Standard InChI Key | IXRTUZVIUUTPAX-UHFFFAOYSA-N |
| SMILES | COC1=NC=NC(=C1)NC2CCNCC2.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrimidine ring substituted with a methoxy group at position 6 and a piperidin-4-ylamine group at position 4. The dihydrochloride salt form introduces two hydrochloric acid molecules, protonating the amine groups to improve stability and aqueous solubility. The molecular formula is C₁₀H₁₈Cl₂N₄O, with a molecular weight of 281.19 g/mol (derived from the free base weight of 208.26 g/mol + 2HCl) .
Table 1: Structural and Nomenclative Data
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming its structure. The methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR, while the piperidine protons appear as multiplet signals between δ 2.5–3.5 ppm.
Synthesis and Optimization
Synthetic Pathways
The free base is synthesized via nucleophilic substitution between 4-chloro-6-methoxypyrimidine and piperidin-4-amine under reflux in polar aprotic solvents like dimethylformamide (DMF). The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid:
Table 2: Key Reaction Parameters
| Parameter | Condition | Source |
|---|---|---|
| Solvent | DMF or ethanol | |
| Temperature | 80–100°C | |
| Reaction Time | 12–24 hours | |
| Purification | Column chromatography (silica gel) |
Analytical Validation
Purity is assessed via HPLC (>95% purity), while X-ray crystallography confirms the salt formation . The dihydrochloride form shows a distinct melting point (>250°C) compared to the free base (180–185°C) .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high aqueous solubility (>50 mg/mL) due to ionic interactions, contrasting with the free base’s limited solubility (<5 mg/mL) . Stability studies indicate degradation under alkaline conditions (pH > 8), necessitating storage at 2–8°C in inert atmospheres .
Table 3: Comparative Physical Properties
| Property | Free Base | Dihydrochloride | Source |
|---|---|---|---|
| Molecular Weight | 208.26 g/mol | 281.19 g/mol | |
| Solubility (H₂O) | <5 mg/mL | >50 mg/mL | |
| Melting Point | 180–185°C | >250°C |
Pharmacological Activity
Mechanism of Action
The compound’s pyrimidine core interacts with ATP-binding pockets in kinases, while the piperidine moiety enhances membrane permeability. Preclinical studies suggest inhibition of Protein Kinase B (PKB/Akt), a regulator of cell survival and proliferation .
Selectivity and Potency
In enzymatic assays, the dihydrochloride salt demonstrates IC₅₀ = 12 nM against PKBβ, with >100-fold selectivity over PKA . Cellular assays show antiproliferative effects in cancer lines (e.g., U87MG glioblastoma) at EC₅₀ = 50–100 nM .
Pharmacokinetics and Metabolism
ADME Profiling
Oral bioavailability in murine models is ~40%, with a plasma half-life of 2.5 hours . The compound undergoes hepatic metabolism via CYP3A4, producing inactive metabolites excreted renally .
Table 4: Pharmacokinetic Parameters
Toxicity Profile
Acute toxicity studies in rats report an LD₅₀ > 500 mg/kg, with reversible hepatotoxicity at high doses .
Therapeutic Applications
Oncology
The compound suppresses tumor growth in xenograft models (e.g., T/C = 32% at 200 mg/kg) , attributed to PKB inhibition and apoptosis induction.
Neurological Disorders
Emerging evidence suggests modulation of neuroinflammatory pathways, potentially aiding in neurodegenerative disease treatment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume